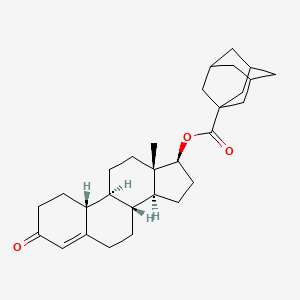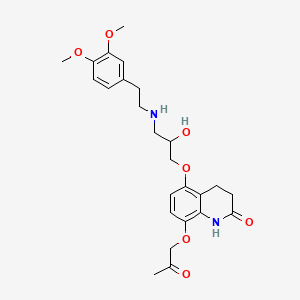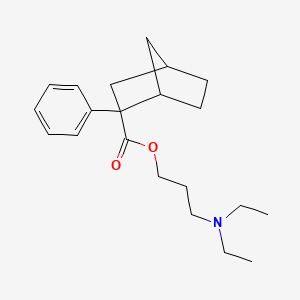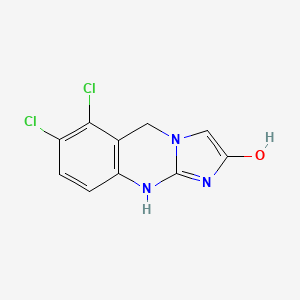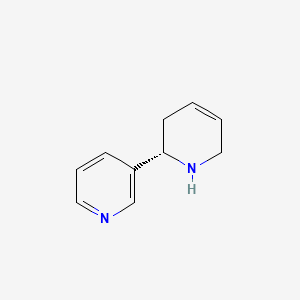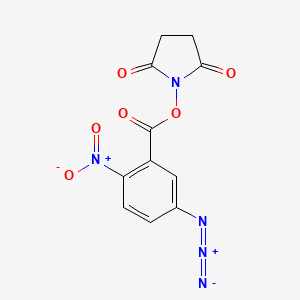
Bismuth(III) oxide
説明
Bismuth(III) oxide is a yellow, monoclinic crystalline powder . It is insoluble in water and hydroxide solutions but dissolves in acids to form bismuth(III) salts .
Synthesis Analysis
Bismuth(III) oxide can be prepared by heating bismuth in air or by heating hydroxides, carbonates, or nitrates of bismuth . Another method of synthesis involves hydrothermal reactions using NaBiO3·nH2O as the starting material . Additionally, controlled thermal decomposition of Bismuth(III) nitrate can also yield Bi2O3 .Molecular Structure Analysis
Bismuth(III) oxide has a molecular formula of BiO . It exhibits two primary crystalline phases, the alpha (α) and the beta (β). The alpha phase is stable at room temperature and has a monoclinic structure .Chemical Reactions Analysis
At red hot, bismuth reacts with water to form the trioxide bismuth(III) oxide . Bismuth(III) oxide also reacts with either concentrated aqueous sodium hydroxide and bromine or concentrated aqueous potassium hydroxide and bromine to form sodium bismuthate or potassium bismuthate .Physical And Chemical Properties Analysis
Bismuth(III) oxide is characterized by a unique crystalline structure and significant thermal stability . It exhibits excellent optical and electrical properties such as a wide band-gap, high refractive index, high dielectric permittivity, and good photoconductivity .科学的研究の応用
Biomedical Applications
Bismuth oxides and related materials have been used for various biological applications . They have been used in the transformation of bismuth compounds to oxide and bismuth oxide phase transitions . The complex chemical behavior of bismuth has been utilized in three categories: active drugs, diagnostic, and theragnostic .
Cancer Therapy
Bismuth-containing nanoparticles (BiNPs) have shown desirable performance for combined cancer therapy . They have a favorably high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
Photothermal and Radiation Therapy
BiNPs have been used in photothermal and radiation therapy (RT) . Their unique structural, physicochemical, and compositional features make them suitable for these applications .
Drug Delivery
BiNPs have been used in drug delivery systems . Their large surface area, high stability, and high versatility in terms of shape, size, and porosity make them ideal for this application .
Biosensing
Bismuth oxides have been used in biosensing . Their unique properties make them suitable for detecting specific biological substances .
Tissue Engineering
Bismuth oxides have been used in tissue engineering . They can be easily modified with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Fireworks
Bismuth trioxide is used in fireworks to bring about the dragon’s eggs effect, as a replacement of red lead .
Industrial Applications
Bismuth (III) oxide is used in the preparation of BiFeO3 perovskite nanoparticles . It also finds use in disinfectants, magnets, glass, rubber, vulcanization, fireproofing papers and polymers, and catalysts .
Safety and Hazards
将来の方向性
Studies of nanosized forms of bismuth(III) oxide have expanded towards biomedicine due to its safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . It has potential applications in combined cancer therapy, photothermal and radiation therapy, multimodal imaging, theranostics, drug delivery, biosensing, and tissue engineering .
作用機序
Target of Action
Bismuth(III) oxide, also known as bismuth trioxide, is a compound of bismuth and a common starting point for bismuth chemistry . It is found naturally as the mineral bismite and sphaerobismoite . Many bismuth oxides with trivalent (Bi3+), pentavalent (Bi5+), and mixed-valence bismuth (Bi3+ and Bi5+) have been synthesized .
Mode of Action
It is known that bismuth can inactivate enzymes involved in respiration, such as f1-atpase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3+ regulating proteins .
Biochemical Pathways
It is known that bismuth-based compounds can induce apoptosis through the dna fragmentation pathway . They can also cause mitochondrial perturbation, leading to a reduction of mitochondrial membrane potential .
Pharmacokinetics
It is known that the oral intake of bismuth compounds leads to a significant increase in blood concentrations of bismuth . The amount rose rapidly up to 380 µmL/g . The pharmacokinetics of these BiNPs can be easily improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Action Environment
Bismuth(III) oxide is insoluble in water but soluble in acids . It forms exceptionally strong complexes with natural organic matter . This suggests that Bismuth(III) oxide will most likely be associated with natural organic matter in soils, sediments, and waters . This strong binding to natural organic matter was verified for suwannee river fulvic acid (SRFA), dissolving 16.5 mmol Bi per gram carbon, which largely exceeds the carboxylic acid group density of this compound .
特性
IUPAC Name |
oxo(oxobismuthanyloxy)bismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWLMWRWZQELOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi]O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12048-50-9 (bismuth-O2) | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046537 | |
| Record name | Bismuth oxide (Bi2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth(III) oxide | |
CAS RN |
1304-76-3 | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001304763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bismuth oxide (Bi2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibismuth trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



